molecular formula C15H21F2NO3S B7593853 N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

货号 B7593853
分子量: 333.4 g/mol
InChI 键: NXDRCQFHZLLMFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known for their ability to modulate the endocannabinoid system. In

作用机制

DFP-10825 exerts its pharmacological effects by inhibiting the activity of N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, DFP-10825 increases the levels of endocannabinoids in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite.
Biochemical and Physiological Effects:
DFP-10825 has been shown to produce a range of biochemical and physiological effects. In preclinical studies, DFP-10825 has been found to reduce anxiety-like behavior, decrease pain sensitivity, and improve cognitive function. Moreover, DFP-10825 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders.

实验室实验的优点和局限性

DFP-10825 has several advantages for lab experiments. It is a potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitor with a high degree of selectivity, which makes it an ideal tool compound for studying the endocannabinoid system. Moreover, DFP-10825 has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it challenging to formulate for in vivo studies.

未来方向

There are several future directions for the study of DFP-10825. One potential avenue of research is to investigate its therapeutic potential for the treatment of various neurological and psychiatric disorders. Moreover, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects. Additionally, the development of more water-soluble analogs of DFP-10825 could help overcome some of the limitations associated with its use in in vivo studies.
Conclusion:
DFP-10825 is a novel compound with significant potential for the treatment of various neurological and psychiatric disorders. Its potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity and anti-inflammatory properties make it an attractive candidate for further research. While there are some limitations associated with its use in lab experiments, the development of more water-soluble analogs could help overcome these challenges. Overall, DFP-10825 represents a promising tool compound for the study of the endocannabinoid system and its potential therapeutic applications.

合成方法

The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 2,4-difluorobenzylbromide with 1-bromopropane in the presence of potassium carbonate. The resulting product is then reacted with sodium hydride and 2-methylpropylsulfonyl chloride to form the key intermediate, which is further reacted with N-(2-hydroxyethyl)acetamide to yield DFP-10825. The overall yield of this synthesis method is approximately 20%.

科学研究应用

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. Moreover, DFP-10825 has been found to have anti-inflammatory properties, which further expands its potential therapeutic applications.

属性

IUPAC Name

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2NO3S/c1-4-14(12-6-5-11(16)7-13(12)17)18-15(19)9-22(20,21)8-10(2)3/h5-7,10,14H,4,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRCQFHZLLMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)NC(=O)CS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。